molecular formula C31H37N2O4+ B12379048 2-Me PeER

2-Me PeER

Cat. No.: B12379048
M. Wt: 501.6 g/mol
InChI Key: MRDODGZEFDFFAZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Me PeER undergoes several types of chemical reactions, primarily involving its interaction with cytochrome P450 enzymes. The compound is designed to detect CYP3A4 activity, making it a valuable tool in biochemical assays. The major product formed from these reactions is a fluorescent signal, which indicates the presence and activity of CYP3A4 .

Scientific Research Applications

2-Me PeER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Me PeER involves its interaction with CYP3A4. When CYP3A4 is active, it metabolizes this compound, resulting in a fluorescent signal. This signal can be detected and measured, providing insights into the enzyme’s activity. The molecular targets of this compound are primarily the active sites of CYP3A4, where the compound undergoes metabolic transformation .

Comparison with Similar Compounds

2-Me PeER is unique due to its specific design for detecting CYP3A4 activity. Similar compounds include:

This compound stands out due to its specific application in detecting CYP3A4 activity, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C31H37N2O4+

Molecular Weight

501.6 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium

InChI

InChI=1S/C31H36N2O4/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3/p+1

InChI Key

MRDODGZEFDFFAZ-UHFFFAOYSA-O

Canonical SMILES

CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C

Origin of Product

United States

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